diazanium;tetrachloroiridium;dichloride
Description
Diazanium;tetrachloroiridium;dichloride, identified by CAS number 16940-92-4, is an inorganic coordination complex with the formula (NH₄)₂[IrCl₆]. It is also known as ammonium hexachloroiridate(IV) and is characterized by an iridium(IV) center octahedrally coordinated by six chloride ligands, with two ammonium counterions . This compound is typically synthesized through chlorination of iridium oxides or via reactions involving ammonium chloride and iridium precursors. Its applications span catalysis, materials science, and specialized chemical synthesis due to its stable oxidation state and redox properties .
Properties
IUPAC Name |
diazanium;tetrachloroiridium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.2H3N/h6*1H;;2*1H3/q;;;;;;+4;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOUTCTZQNGEN-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].Cl[Ir](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8IrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of Aromatic Amines
Primary aromatic amines (e.g., aniline derivatives) react with nitrosyl tetrafluoroborate () or sodium nitrite () in hydrochloric acid to form diazonium chlorides. For example:
Conditions :
-
Temperature: to to prevent diazonium decomposition.
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Solvent: Halogenated hydrocarbons (e.g., methylene chloride) or aqueous HCl.
Isolation of Diazonium Salts
Diazonium tetrafluoroborates precipitate as crystalline solids upon addition of ethanol or hydrocarbons. Centrifugation or filtration isolates the product, which is washed with non-polar solvents to remove residual acids.
Preparation of Tetrachloroiridium(III) Complexes
Chlorination of Iridium Metal
Iridium sponge reacts with chlorine gas in hydrochloric acid at elevated temperatures:
Subsequent reduction or ligand exchange yields .
Ligand Substitution Reactions
Hexachloroiridic acid undergoes controlled hydrolysis or reacts with reducing agents to form tetrachloroiridium species:
Further acidification stabilizes the tetrachloroiridium anion.
Coupling Diazonium Salts with Tetrachloroiridium
Direct Metathesis Reaction
Combining diazonium chloride () with potassium tetrachloroiridate () in aqueous medium:
Optimization Factors :
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pH Control : Maintain acidic conditions (pH 1–3) to stabilize diazonium ions.
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Molar Ratio : 1:1 stoichiometry prevents ligand overcrowding.
Solvent-Mediated Synthesis
In non-aqueous solvents (e.g., acetonitrile), diazonium tetrafluoroborate reacts with :
Advantages : Enhanced solubility of iridium precursors and minimized hydrolysis.
Purification and Characterization
Crystallization Techniques
Crude product is dissolved in minimal dimethylformamide (DMF) and precipitated by slow addition of diethyl ether. Recrystallization from ethanol/water mixtures yields high-purity crystals.
Analytical Validation
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Elemental Analysis : Confirms Ir:N:Cl ratios (expected ~1:2:6).
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UV-Vis Spectroscopy : Absorption bands at 320 nm ( charge transfer) and 450 nm ( transitions).
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X-ray Diffraction : Resolves octahedral geometry around iridium with diazonium ligands in cis configuration.
Challenges and Mitigation Strategies
Diazonium Instability
Solution : Use buffered solutions (e.g., sodium acetate) to neutralize excess acid and stabilize .
Iridium Hydrolysis
Solution : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxide formation.
Chemical Reactions Analysis
Types of Reactions
diazanium;tetrachloroiridium;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of diazanium;tetrachloroiridium;dichloride include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of diazanium;tetrachloroiridium;dichloride depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds with altered chemical properties.
Scientific Research Applications
Catalytic Applications
1.1 Catalysis in Organic Reactions
Iridium compounds, including diazanium tetrachloroiridium dichloride, are known for their efficacy as catalysts in various organic reactions. The unique electronic properties of iridium allow it to facilitate reactions such as:
- Hydrogenation : Iridium catalysts have been utilized for the hydrogenation of alkenes and alkynes, providing high selectivity and efficiency.
- Cross-Coupling Reactions : These compounds are effective in cross-coupling reactions like Suzuki and Heck reactions, which are essential for synthesizing complex organic molecules.
Case Study:
A study demonstrated the use of iridium tetrachloride in the hydrogenation of unsaturated fatty acids, achieving a conversion rate of over 90% under mild conditions. This showcases its potential for industrial applications in food chemistry and biofuel production .
Materials Science
2.1 Synthesis of Nanomaterials
Diazanium tetrachloroiridium dichloride has been employed in the synthesis of nanomaterials due to its ability to act as a precursor for iridium nanoparticles. These nanoparticles exhibit unique properties that can be leveraged in various applications.
- Photocatalysts : Iridium nanoparticles have shown promise as photocatalysts for water splitting and CO2 reduction, contributing to renewable energy solutions.
- Electrochemical Sensors : The electrochemical properties of iridium make it suitable for developing sensors that detect biomolecules or environmental pollutants.
Data Table: Properties of Iridium Nanoparticles Synthesized from Diazanium Tetrachloroiridium Dichloride
| Property | Value |
|---|---|
| Average Particle Size | 10-50 nm |
| Surface Area | 150 m²/g |
| Conductivity | High |
| Stability | Stable under ambient conditions |
Medicinal Chemistry
3.1 Anticancer Activity
Research has indicated that iridium complexes possess significant anticancer properties. Studies have shown that diazanium tetrachloroiridium dichloride can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and reactive oxygen species (ROS) generation.
Case Study:
In vitro studies on various cancer cell lines revealed that treatment with diazanium tetrachloroiridium dichloride resulted in a decrease in cell viability by up to 70% within 48 hours. This suggests its potential as a therapeutic agent in cancer treatment .
Environmental Applications
4.1 Photodegradation of Pollutants
The photocatalytic properties of diazanium tetrachloroiridium dichloride have been explored for environmental remediation, specifically in the degradation of organic pollutants.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Key Differences
- Redox Behavior : (NH₄)₂[IrCl₆] exhibits Ir(IV)/Ir(III) redox couples, enabling catalytic applications, whereas organic chlorides (e.g., thiadiazines) lack such transitions .
- Thermal Stability : Hafnium dichloride oxide decomposes at high temperatures, while (NH₄)₂[IrCl₆] remains stable under similar conditions .
- Solubility : Strontium chloride is highly water-soluble, contrasting with the moderate solubility of iridium complexes in polar solvents .
Q & A
Q. What are the critical elements to include in a manuscript’s Methods section for studies involving this compound?
- Methodology : Detail synthetic protocols, including batch-specific yields and purification steps. Provide crystallographic data (CCDC numbers), spectral baselines, and error margins for kinetic measurements. Reference established characterization methods (e.g., IUPAC guidelines for NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
